molecular formula C20H21N3O3 B2545690 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034319-69-0

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2545690
CAS No.: 2034319-69-0
M. Wt: 351.406
InChI Key: PALUDHUNTWDMAQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the quinoline moiety and the pyrrolidine ring. Common reagents used in these steps include:

    Isoxazole formation: Reagents like hydroxylamine and acetylacetone under acidic or basic conditions.

    Quinoline attachment: Coupling reactions using quinoline derivatives and appropriate catalysts.

    Pyrrolidine ring formation: Cyclization reactions involving amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry, use of robust catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone would depend on its interaction with specific molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propanone
  • 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butanone

Uniqueness

The uniqueness of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-17(14(2)26-22-13)11-20(24)23-10-9-16(12-23)25-19-8-7-15-5-3-4-6-18(15)21-19/h3-8,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALUDHUNTWDMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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